Technical Monograph: L-Citrulline-5,5-d2 (CAS 1786429-99-9)
Technical Monograph: L-Citrulline-5,5-d2 (CAS 1786429-99-9)
Advanced Applications in Metabolic Profiling and Quantitative Mass Spectrometry
Part 1: Executive Summary & Core Utility
L-Citrulline-5,5-d2 (CAS 1786429-99-9) is a stable isotope-labeled analog of the non-proteinogenic amino acid L-citrulline. Characterized by the incorporation of two deuterium atoms at the
Its primary utility lies in the quantification of citrulline as a biomarker for functional enterocyte mass and in tracing nitrogen flux through the Urea Cycle and Nitric Oxide (NO) synthase pathways. Unlike perdeuterated analogs (e.g.,
Part 2: Chemical & Physical Specifications[1]
The following technical specifications define the material standards required for high-sensitivity LC-MS/MS applications.
| Property | Specification |
| Chemical Name | L-Citrulline-5,5- |
| CAS Number | 1786429-99-9 |
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol (Unlabeled MW: 175.19) |
| Isotopic Purity | |
| Chemical Purity | |
| Solubility | Soluble in water (50 mg/mL); sparingly soluble in ethanol |
| Appearance | White to off-white crystalline powder |
| Storage | -20°C; Hygroscopic (Store under inert gas recommended) |
| SMILES | [2H]C([2H])(CCC(O)=O)NC(N)=O |
Part 3: Mechanistic Insight & Biological Context
The Arginine-Citrulline Cycle
L-Citrulline is a central node connecting the Urea Cycle (hepatic detoxification) and the Nitric Oxide cycle (vascular regulation). In metabolic tracing, the stability of the deuterium label at the C5 position is crucial. When L-Citrulline-5,5-
Pathway Visualization
The following diagram illustrates the metabolic fate of L-Citrulline-5,5-
Figure 1: Metabolic fate of L-Citrulline-5,5-d2. Blue path indicates renal conversion to Arginine; Red path indicates NO synthesis.
Part 4: Analytical Methodology (LC-MS/MS)
To utilize L-Citrulline-5,5-
Sample Preparation (Plasma/Serum)[2]
-
Principle: Protein precipitation is preferred over SPE for polar amino acids to maximize recovery.
-
Protocol:
-
Aliquot 50
L of plasma into a 1.5 mL tube. -
Add 20
L of Internal Standard Working Solution (10 M L-Citrulline-5,5- in water). -
Add 150
L of ice-cold Acetonitrile containing 0.1% Formic Acid. -
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000
g for 10 minutes at 4°C. -
Transfer supernatant to a glass vial. Note: Evaporation is usually unnecessary if HILIC chromatography is used; inject directly.
-
Chromatographic Conditions (HILIC)
Citrulline is highly polar and retains poorly on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard.
-
Column: Silica or Amide-based HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: 90% B to 60% B over 5 minutes.
Mass Spectrometry (MRM Parameters)
The choice of transition is critical. The collision-induced dissociation (CID) of citrulline typically yields a neutral loss of ammonia (
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| L-Citrulline (Endogenous) | 176.1 | 159.1 | 10 | Loss of |
| 176.1 | 70.1 | 22 | Specific fragment (C4-C5 backbone) | |
| L-Citrulline-5,5- | 178.1 | 161.1 | 10 | Loss of |
| 178.1 | 72.1 | 22 | Fragment contains C5- |
Technical Note on Transitions:
While the 176
Part 5: References
-
Citrulline Biosynthesis & Metabolism: Curis, E., et al. (2005). "Citrulline and the gut." Current Opinion in Clinical Nutrition & Metabolic Care.
-
LC-MS/MS Methodology: Marra, G., et al. (2014).[2][3] "Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline." Analytical and Bioanalytical Chemistry.
-
Isotope Tracing Applications: van de Poll, M. C., et al. (2007). "Intestinal amino acid metabolism during critical illness." Amino Acids.[4][5][6][7][8]
-
Chemical Identity (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 71309912, L-Citrulline-5,5-d2."
-
Internal Standard Selection: Wijnands, K. A., et al. (2012). "Citrulline content in plasma and urine: a method comparison." Clinical Chemistry and Laboratory Medicine.
Sources
- 1. pak.elte.hu [pak.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrulline: Modulation on Protein Synthesis, Intestinal Homeostasis and Antioxidant Status [austinpublishinggroup.com]
- 5. nvkc.nl [nvkc.nl]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. performancelab.com [performancelab.com]
- 8. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
